molecular formula C9H16O4 B3373992 2-(Oxan-2-ylmethoxy)propanoic acid CAS No. 1016846-06-2

2-(Oxan-2-ylmethoxy)propanoic acid

Cat. No.: B3373992
CAS No.: 1016846-06-2
M. Wt: 188.22 g/mol
InChI Key: IRLQQMAIHXIZDR-UHFFFAOYSA-N
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Description

2-(Oxan-2-ylmethoxy)propanoic acid, also known by its IUPAC name 2-(tetrahydro-2H-pyran-2-ylmethoxy)propanoic acid, is an organic compound with the molecular formula C9H16O4. This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety through a methoxy linkage. It is commonly used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-ylmethoxy)propanoic acid typically involves the reaction of tetrahydropyran-2-methanol with a suitable propanoic acid derivative. One common method includes the esterification of tetrahydropyran-2-methanol with propanoic acid under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-ylmethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(Oxan-2-ylmethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-ylmethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. Its unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
  • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)butanoic acid
  • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pentanoic acid

Uniqueness

2-(Oxan-2-ylmethoxy)propanoic acid is unique due to its specific structural features, such as the tetrahydropyran ring and the propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(oxan-2-ylmethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(9(10)11)13-6-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQQMAIHXIZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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